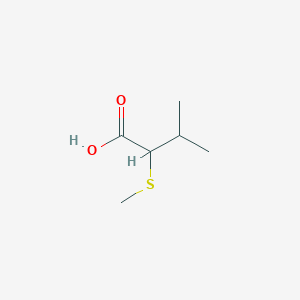

3-Methyl-2-(methylthio)butanoic acid

Descripción

3-Methyl-2-(methylthio)butanoic acid is a branched-chain carboxylic acid featuring a methylthio (-SMe) substituent at the second carbon of the butanoic acid backbone.

Propiedades

IUPAC Name |

3-methyl-2-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOVJDJKUPKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methyl-2-(methylthio)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with methylthiolate in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, 3-Methyl-2-(methylthio)butanoic acid is often produced through the fermentation of amino acids by specific strains of bacteria. This method is advantageous due to its cost-effectiveness and scalability. The fermentation process involves the conversion of amino acids into the desired carboxylic acid through a series of enzymatic reactions .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-(methylthio)butanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form alcohols.

Substitution: The carboxylic acid group can be substituted with other functional groups to form esters, amides, and anhydrides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride are used to convert the carboxylic acid to its corresponding acid chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Esters, amides, and anhydrides.

Aplicaciones Científicas De Investigación

3-Methyl-2-(methylthio)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the flavor and fragrance industry due to its distinctive odor and in the production of specialty chemicals

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 3-Methyl-2-(methylthio)butanoic acid with related compounds:

Physicochemical Properties and Reactivity

- Polarity and Solubility: The methylthio group in 3-Methyl-2-(methylthio)butanoic acid increases hydrophobicity compared to hydroxy or oxo analogs (e.g., 3-Hydroxy-2-methylbutanoic acid or 3-Methyl-2-oxobutanoic acid). However, it is less hydrophobic than aromatic analogs like 3-Methyl-2-phenylbutanoic acid . Sulfur-containing compounds (e.g., thiophene derivatives in ) exhibit unique solubility profiles due to sulfur's electronegativity and polarizability.

- Boiling/Melting Points: 3-Methyl-2-oxobutanoic acid (CAS 759-05-7) is moisture-sensitive and likely has a lower boiling point due to its keto group, whereas sulfur-containing analogs may have higher boiling points due to stronger intermolecular forces .

- Reactivity: The methylthio group can participate in nucleophilic substitutions or oxidation reactions, contrasting with the inert phenyl group in 3-Methyl-2-phenylbutanoic acid . Keto acids (e.g., 3-Methyl-2-oxobutanoic acid) are reactive in decarboxylation or transamination reactions, relevant to metabolic pathways .

Actividad Biológica

3-Methyl-2-(methylthio)butanoic acid (CAS No. 58475-11-9) is a compound that has garnered attention due to its unique chemical structure, which includes a methylthio group. This feature imparts distinct biological activities and potential applications in various fields, including biochemistry, medicine, and industry.

Chemical Structure:

- Molecular Formula: C6H12O2S

- Molecular Weight: 148.23 g/mol

Synthesis Methods:

- Synthetic Route:

- Reaction of 3-methyl-2-butanone with methylthiolate in the presence of a base.

- Oxidation of the resulting thioether using potassium permanganate or chromium trioxide to yield the carboxylic acid.

- Industrial Production:

- Fermentation of amino acids by specific bacterial strains, providing a cost-effective and scalable method for production.

3-Methyl-2-(methylthio)butanoic acid acts primarily as a methionine analog in biological systems. Its biological activity is mediated through its participation in metabolic pathways that influence protein synthesis and amino acid metabolism. The compound can undergo various chemical reactions typical of carboxylic acids, including oxidation to form sulfoxides and sulfones, reduction to alcohols, and substitution reactions to form esters and amides.

Antimicrobial Properties

Research indicates that 3-Methyl-2-(methylthio)butanoic acid exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a potential therapeutic agent against infections.

Role in Metabolic Pathways

The compound is involved in metabolic pathways related to sulfur-containing amino acids. It serves as a substrate for enzymes that facilitate various biochemical reactions, influencing cellular metabolism and potentially acting as a biomarker for certain diseases .

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study demonstrated that 3-Methyl-2-(methylthio)butanoic acid inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

- Metabolic Pathway Analysis:

Comparison with Similar Compounds

| Compound | Structure | Unique Features |

|---|---|---|

| 3-Methylbutanoic acid | Lacks methylthio group | Standard branched-chain fatty acid |

| 2-Methylbutanoic acid | Different methyl position | Similar but with different metabolic implications |

| 3-Methyl-2-oxobutanoic acid | Contains keto group | Different reactivity compared to methylthio variant |

3-Methyl-2-(methylthio)butanoic acid is unique due to its methylthio group, which allows it to participate in specific reactions that other similar compounds cannot undergo. This uniqueness enhances its value in research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.